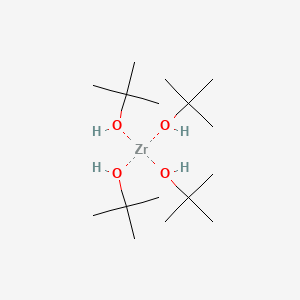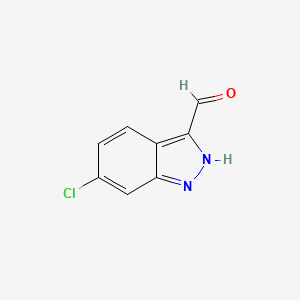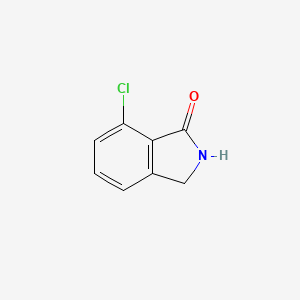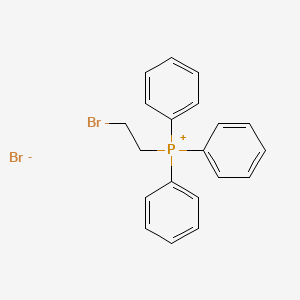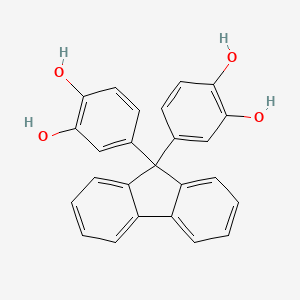
1,2-Benzenediol, 4,4'-(9H-fluoren-9-ylidene)bis-
Übersicht
Beschreibung
1,2-Benzenediol, 4,4'-(9H-fluoren-9-ylidene)bis- (BDFL) is a versatile organic compound that has a wide range of applications in the field of organic chemistry. It is a derivative of benzene, which is a six-carbon aromatic hydrocarbon, and is composed of two benzene rings connected by a single carbon-oxygen bond. BDFL is a highly reactive compound, and its reactivity has been utilized for a variety of purposes, including the synthesis of pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
This compound is used in the synthesis of novel poly(arylene ether) . It is also used in the production of polyarylene ethers , which are known for their high thermal stability and good optical properties .
Fuel Cell Applications
The compound is extensively used in the study of polymer electrolyte membranes with potential for fuel cell application . This is due to its unique structure and properties, which make it suitable for use in high-performance fuel cells.
Epoxy Resin Production
9,9-Bis(3,4-dihydroxyphenyl)fluorene is an important raw material in the production of epoxy resins . These resins are widely used in coatings, adhesives, and other applications due to their excellent mechanical properties and chemical resistance .
Polycarbonate Production
This compound is also used in the production of polycarbonates . Polycarbonates are a type of thermoplastic polymer that are known for their strength, toughness, and transparency, making them ideal for use in a wide range of applications, from eyewear to electronics .
Acrylic Resin Production
9,9-Bis(3,4-dihydroxyphenyl)fluorene is used in the production of acrylic resins . Acrylic resins are widely used in paints, coatings, and adhesives due to their excellent color retention, gloss, and durability .
Synthesis of Imine Oligomers and Thermosets
9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride, a related compound, can be used in the preparation of new imine oligomers and thermosets . These materials have a wide range of applications, including in the production of high-performance plastics and coatings .
Wirkmechanismus
Target of Action
It is widely used in organic light-emitting diodes (oleds) and organic solar cells due to its high luminescence efficiency and long electron transport length .
Mode of Action
The mode of action of 9,9-Bis(3,4-dihydroxyphenyl)fluorene involves its interaction with other materials in the OLED or organic solar cell. It contributes to the high luminescence efficiency and long electron transport length, which are crucial for the performance of these devices .
Biochemical Pathways
The biochemical pathways affected by 9,9-Bis(3,4-dihydroxyphenyl)fluorene are primarily related to its role in OLEDs and organic solar cells. The compound’s high luminescence efficiency and long electron transport length can enhance the performance of these devices .
Pharmacokinetics
It is known that the compound is a pale yellow to orange solid, insoluble in water at room temperature, but soluble in common organic solvents .
Result of Action
The molecular and cellular effects of 9,9-Bis(3,4-dihydroxyphenyl)fluorene’s action are primarily observed in its applications in OLEDs and organic solar cells. The compound’s high luminescence efficiency and long electron transport length contribute to the improved performance of these devices .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis-, also known as 9,9-Bis(3,4-dihydroxyphenyl)fluorene. Additionally, its good thermal stability and electrical properties can influence its performance under various environmental conditions .
Eigenschaften
IUPAC Name |
4-[9-(3,4-dihydroxyphenyl)fluoren-9-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O4/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIOQXXWEGZKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)O)C5=CC(=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647282 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediol, 4,4'-(9H-fluoren-9-ylidene)bis- | |
CAS RN |
351521-78-3 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



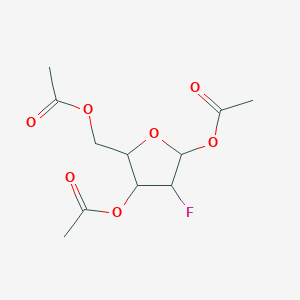
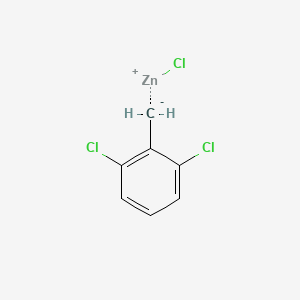

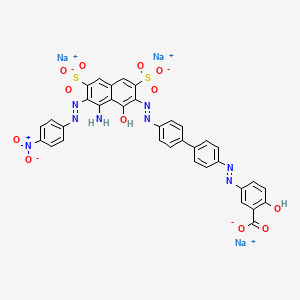

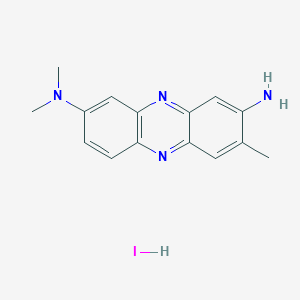
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
